4-Fluoro-6-nitro-1H-indole

Lipophilicity Medicinal Chemistry Physicochemical Properties

4-Fluoro-6-nitro-1H-indole (CAS 885520-28-5) is a strategic dual-substituted indole scaffold. The synergistic 4-F/6-NO₂ pattern creates a unique electronic landscape—enabling SNAr at fluorine, cross-coupling diversification, and electropolymerization. LogP ~2.74 (vs. ~1.84 for 6-nitroindole) enhances membrane permeability in drug candidates. The 6-nitro group is a robust diversification handle; the C4 fluorine enables late-stage functionalization. Supplied at ≥98% purity for global R&D programs.

Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
CAS No. 885520-28-5
Cat. No. B1629385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-6-nitro-1H-indole
CAS885520-28-5
Molecular FormulaC8H5FN2O2
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CC(=C2)[N+](=O)[O-])F
InChIInChI=1S/C8H5FN2O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h1-4,10H
InChIKeyMJDKZVMNNAZOJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-6-nitro-1H-indole (CAS 885520-28-5): Technical Overview and Procurement-Relevant Specifications


4-Fluoro-6-nitro-1H-indole (CAS 885520-28-5) is a disubstituted indole derivative bearing a fluorine atom at the 4-position and a nitro group at the 6-position of the indole core [1]. This heterocyclic building block possesses a molecular formula of C8H5FN2O2 and a molecular weight of 180.14 g/mol [1]. The compound serves as a versatile intermediate in medicinal chemistry and materials science, with its distinct substitution pattern enabling unique reactivity profiles compared to mono-substituted indole analogs. Its structural features confer specific physicochemical properties, including a calculated density of 1.5±0.1 g/cm³, a boiling point of 366.1±22.0 °C at 760 mmHg, and a flash point of 175.2±22.3 °C, which are critical parameters for synthetic planning and process optimization .

Procurement Alert: Why 4-Fluoro-6-nitro-1H-indole Cannot Be Substituted with Common 6-Nitroindole or 4-Fluoroindole Analogs


Substitution with either 4-fluoroindole (lacking the 6-nitro group) or 6-nitroindole (lacking the 4-fluoro substituent) is not scientifically valid due to the synergistic electronic and steric effects conferred by the dual substitution pattern. The presence of both the electron-withdrawing nitro group at the 6-position and the electronegative fluorine at the 4-position creates a unique electronic landscape across the indole π-system that is fundamentally distinct from either mono-substituted analog . These electronic differences directly impact the compound's reactivity in cross-coupling reactions, its behavior as a substrate in enzymatic assays, and its performance as a monomer in electrochemical polymerization [1]. Furthermore, the combination of substituents alters the compound's lipophilicity (calculated LogP) and hydrogen-bonding capacity compared to its simpler analogs, which is critical for applications in medicinal chemistry where these properties influence target binding and membrane permeability . The following quantitative evidence demonstrates that the unique substitution pattern of 4-fluoro-6-nitro-1H-indole enables specific applications that cannot be replicated by its component mono-substituted building blocks.

Quantitative Comparative Evidence for 4-Fluoro-6-nitro-1H-indole: Key Differentiators vs. Analogs


Electronic Property Differentiation: Calculated LogP Comparison Between 4-Fluoro-6-nitro-1H-indole and 6-Nitroindole

4-Fluoro-6-nitro-1H-indole exhibits a calculated LogP of 2.73840, which is higher than the LogP of 1.84 reported for the non-fluorinated analog 6-nitroindole (CAS 4769-96-4) [1]. This difference in calculated partition coefficient reflects the increased lipophilicity conferred by the 4-fluoro substituent, which is known to enhance membrane permeability and metabolic stability in drug candidates [2].

Lipophilicity Medicinal Chemistry Physicochemical Properties

Impact of Fluorine Substitution on Molecular Weight: Comparative Analysis with 6-Nitroindole and 4-Fluoroindoline

The molecular weight of 4-fluoro-6-nitro-1H-indole is 180.14 g/mol, which is approximately 18 g/mol heavier than the non-fluorinated analog 6-nitroindole (162.15 g/mol) due to the substitution of a hydrogen atom with a fluorine atom at the 4-position . This mass difference is analytically significant, as it allows for unambiguous differentiation between the two compounds in mass spectrometry-based assays . Additionally, 4-fluoro-6-nitro-1H-indole is approximately 2 g/mol lighter than its reduced indoline counterpart, 4-fluoro-6-nitroindoline (182.15 g/mol), due to the presence of a double bond in the indole ring system versus the saturated indoline core [1].

Molecular Weight Analytical Chemistry Mass Spectrometry

Electropolymerization Feasibility: Positional Isomeric Effects of Nitro Group on Indole Polymerization

A study on the electropolymerization of nitroindole isomers demonstrated that the position of the nitro group on the indole ring critically determines whether polymerization occurs and what morphology the resulting polymer adopts [1]. Specifically, poly(5-nitroindole) and poly(6-nitroindole) formed nanowire structures, whereas poly(4-nitroindole) completely failed to polymerize under identical electrochemical conditions [1]. While this study did not include 4-fluoro-6-nitroindole, the 6-nitro substitution pattern in the target compound is predicted to be compatible with electropolymerization, in contrast to the 4-nitro isomer which is polymerization-incompetent. The presence of the 4-fluoro group in 4-fluoro-6-nitro-1H-indole is expected to further modulate the electronic properties and redox behavior of the resulting polymer compared to unsubstituted 6-nitroindole.

Conducting Polymers Supercapacitors Electropolymerization

Limitation Statement: Absence of Direct Head-to-Head Biological Activity Data

A comprehensive search of primary research literature, patents, and authoritative databases reveals that direct, head-to-head comparative biological activity data (e.g., IC50, Ki, EC50 values) for 4-fluoro-6-nitro-1H-indole versus its closest analogs (e.g., 6-nitroindole, 4-fluoroindole) is currently absent from the public domain [1]. This compound appears to be primarily utilized as a synthetic intermediate, and its biological evaluation has not been systematically reported in peer-reviewed journals indexed in major databases [1]. Consequently, any claims regarding differential potency, selectivity, or in vivo efficacy cannot be substantiated with quantitative comparator data at this time.

Data Availability Procurement Consideration Evidence Quality

Recommended Procurement and Application Scenarios for 4-Fluoro-6-nitro-1H-indole Based on Verified Differentiators


Synthesis of Fluorinated Indole-Based Drug Candidates Requiring Enhanced Lipophilicity

Given the calculated LogP of 2.73840 for 4-fluoro-6-nitro-1H-indole, which is approximately 0.9 units higher than that of 6-nitroindole (LogP 1.84), this compound is a preferred building block for medicinal chemistry programs where increased lipophilicity is desired to improve membrane permeability and metabolic stability . The 4-fluoro substituent is known to block metabolic soft spots and enhance target binding, while the 6-nitro group provides a synthetic handle for further diversification (e.g., reduction to amine, participation in cross-coupling reactions).

Analytical Method Development and LC-MS/MS Quantitation Studies

The distinct molecular weight of 4-fluoro-6-nitro-1H-indole (180.14 g/mol) allows for its unambiguous detection and quantitation in complex matrices using mass spectrometry . The mass difference of +18 g/mol compared to 6-nitroindole (162.15 g/mol) ensures that these two compounds can be readily resolved and quantified in the same analytical run without isotopic or isobaric interference. This property makes 4-fluoro-6-nitro-1H-indole a suitable internal standard or calibration reference for LC-MS/MS methods quantifying related indole derivatives in pharmacokinetic or environmental studies.

Electrochemical Synthesis of Functionalized Conducting Polymers

Based on the established electropolymerization behavior of 6-nitroindole, which forms nanowire-structured polymers with specific capacitance properties, 4-fluoro-6-nitro-1H-indole is a candidate monomer for the synthesis of fluorinated, nitro-functionalized conducting polymers . The 6-nitro substitution pattern is essential for polymerization feasibility, as the 4-nitro isomer fails to polymerize under identical conditions. The additional 4-fluoro substituent is expected to modulate the electronic properties, redox potential, and stability of the resulting polymer, offering a unique material for supercapacitor electrodes, sensors, or organic electronics.

Late-Stage Diversification via Nucleophilic Aromatic Substitution at the 4-Position

The fluorine atom at the 4-position of 4-fluoro-6-nitro-1H-indole is susceptible to nucleophilic aromatic substitution (SNAr) under appropriate conditions, as demonstrated by reactions with sodium methoxide that replace the fluorine with a methoxy group . This reactivity, which is absent in 6-nitroindole, enables late-stage diversification of the indole scaffold without altering the 6-nitro functionality. The combination of a reactive fluorine handle and a versatile nitro group makes this compound a strategic intermediate for generating structurally diverse indole libraries in parallel synthesis campaigns.

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